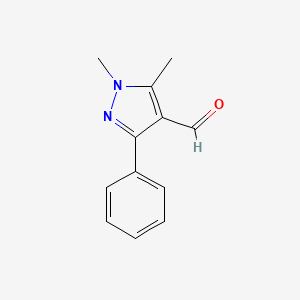
5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chloro and difluorophenyl-containing compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of (4E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide was achieved by reacting p-chloroaniline with 3-chlorobenzaldehyde . Similarly, the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene involved the reaction of chloropentafluorobenzene with chlorine trifluoride at low temperatures . These methods suggest that the synthesis of "5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane" would likely require careful selection of reagents and control of reaction conditions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of the synthesized diazo compound was determined using X-ray crystallography, revealing its crystallization in the monoclinic space group and providing detailed unit cell parameters . Such structural analyses are crucial for understanding the molecular geometry and electronic distribution, which are essential for predicting the reactivity and properties of "this compound".
Chemical Reactions Analysis
The reactivity of chloro and difluorophenyl groups in the compounds can be inferred from the reactions used in their synthesis. The chloro group is often involved in substitution reactions, while the difluorophenyl group can influence the electronic properties of the molecule, affecting its reactivity . The interaction of chloropentafluorobenzene with chlorine trifluoride, for example, resulted in the formation of both solid and liquid products, indicating multiple reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by spectroscopic and elemental analysis. The diazo compound's density and molecular weight were determined, and its spectroscopic data provided information on its functional groups . The hexafluoro compound was characterized by NMR, mass, infrared spectroscopy, and elemental analysis, which are essential for understanding its stability, reactivity, and potential applications . These analyses are indicative of the types of characterization that "this compound" would undergo to determine its properties.
科学的研究の応用
1. Corrosion Inhibition
A study by Şafak et al. (2012) in "Corrosion Science" explored Schiff bases, including derivatives similar to 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane, as corrosion inhibitors for aluminum in HCl solution. The compounds demonstrated significant inhibitory properties and followed Temkin adsorption isotherm, with the Schiff bases acting as cathodic inhibitors. This study provides insights into the use of such compounds in protecting metals from corrosion (Şafak, Duran, Yurt, & Turkoglu, 2012).
2. Synthesis of Chiral Alcohols
Guo et al. (2017) in "Organic Process Research & Development" discussed the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohols using ketoreductase, a process relevant for the production of Ticagrelor, a medication for acute coronary syndromes. The study highlights the potential of compounds related to this compound in pharmaceutical synthesis (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
3. Organotin-based Reagents
Piers and Karunaratne (1989) in "Tetrahedron" explored organotin-based bifunctional reagents, including 4-chloro-2-lithio-1-botene, which are structurally related to this compound. These reagents have applications in complex chemical reactions, such as the synthesis of sesquiterpenoid Δ9(12)-capnellene (Piers & Karunaratne, 1989).
4. Fluorine Chemistry
In the "Journal of Fluorine Chemistry," Sipyagin et al. (2004) and Paleta et al. (2000) explored fluorinated derivatives and reactions, including compounds akin to this compound. Their research contributes to understanding the chemical behavior and applications of fluorine-containing compounds in various chemical processes (Sipyagin et al., 2004; Paleta, Volkov, & Hetflejš, 2000).
特性
IUPAC Name |
5-chloro-1-(3,4-difluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVULPZVWDHUBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645167 |
Source


|
| Record name | 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-51-8 |
Source


|
| Record name | 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)


![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)





![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)